molecular formula C22H21N3O2 B2952854 N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899978-50-8

N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2952854
CAS No.: 899978-50-8
M. Wt: 359.429
InChI Key: XVBPTTWRYXEOPV-UHFFFAOYSA-N
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Description

N1-(3,3-Diphenylpropyl)-N2-(pyridin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a diphenylpropyl group at the N1 position and a pyridin-4-yl moiety at the N2 position. The oxalamide core (–NH–CO–CO–NH–) provides structural rigidity and hydrogen-bonding capacity, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(22(27)25-19-11-14-23-15-12-19)24-16-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,20H,13,16H2,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPTTWRYXEOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group into corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Target Compound vs. Antiviral Oxalamides ()

Compounds 13–15 in feature N1-(4-chlorophenyl) and N2-substituted thiazole or pyrrolidine groups. For example:

  • Compound 13 : N1-(4-chlorophenyl), N2-(thiazolyl-piperidinyl) with 36% yield and stereoisomerism .
  • Compound 15 : N2-(pyrrolidinyl-thiazolyl) with 53% yield and a 1:1 stereoisomeric mixture .

Comparison :

  • The target compound’s diphenylpropyl group introduces greater hydrophobicity compared to the 4-chlorophenyl and thiazole/pyrrolidine substituents.
  • Stereoisomerism is common in oxalamides with chiral centers (e.g., compound 13), but the target compound’s diphenylpropyl group may reduce stereochemical complexity.
Target Compound vs. Enzyme Inhibitors ()

Compounds 16–18 in include aryl and phenethyl substituents:

  • Compound 16 : N1-(4-hydroxybenzoylphenyl), N2-(4-methoxyphenethyl) with 23% yield and dimer formation .
  • Compound 18 : N1-(2-fluorophenyl), N2-(4-methoxyphenethyl) with 52% yield .

Comparison :

  • The target compound lacks electron-withdrawing groups (e.g., –F, –NO2) but shares aromatic bulkiness with compound 14.
  • Lower yields in compound 16 (23%) highlight synthetic challenges with bulky substituents, which may also apply to the diphenylpropyl group in the target compound.

Physicochemical Properties

Adamantyl-Containing Oxalamides ()

Adamantyl-substituted oxalamides (e.g., compound 6 in ) exhibit:

  • High melting points (>210°C) due to rigid adamantyl groups .
  • Purity >90% after silica gel chromatography .

Comparison :

  • The diphenylpropyl group in the target compound may similarly enhance thermal stability but reduce solubility compared to adamantyl derivatives.
Regorafenib Analogs ()

Ferrocene-containing oxalamides (e.g., compound 2c) show:

  • Distinct ¹⁹F NMR shifts (e.g., δ = -61.6 ppm for CF3 groups) .
  • IR peaks at 1668 cm⁻¹ (amide C=O stretch) .

Comparison :

  • The target compound’s pyridin-4-yl group may contribute to π-π stacking interactions, unlike fluorinated analogs, which prioritize metabolic stability.
Antiviral Activity ()

Thiazole-containing oxalamides (e.g., compound 13) are designed as HIV entry inhibitors, with LC-MS and NMR data confirming structural integrity .

Comparison :

  • The target compound’s pyridine ring could mimic heterocyclic motifs in antiviral agents, but activity depends on substituent orientation and target binding.

Comparison :

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide, also referred to as FIPOA, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3,3-diphenylpropylamine with pyridin-4-yl oxalic acid chloride. The reaction conditions are crucial for optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It appears to modulate the activity of enzymes involved in inflammatory processes, potentially reducing inflammation in various models.

2. Antiproliferative Properties

Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines. This activity could be attributed to its ability to interfere with cellular signaling pathways critical for tumor growth.

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Research indicates that it may scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets, including:

  • Enzymatic Modulation : The compound may inhibit enzymes that play a role in inflammatory responses.
  • Receptor Binding : It could bind to receptors involved in signaling pathways that regulate cell growth and survival.

Further studies are needed to elucidate these mechanisms in detail.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activities
N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamideStructureAnti-inflammatory, Anticancer
N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamideStructureAntimicrobial, Anticancer

This table highlights the diverse biological activities associated with similar oxalamide derivatives while emphasizing the distinct structural features of each compound.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : Research involving various cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with this compound.
  • Animal Models : In vivo studies indicated significant reductions in inflammatory markers following administration of this compound in models of acute inflammation.

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